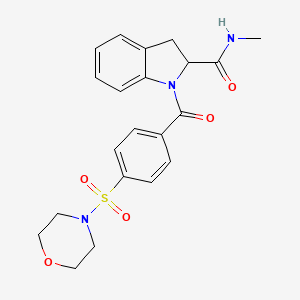

![molecular formula C20H16Cl2N4OS B2508229 2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide CAS No. 894026-87-0](/img/structure/B2508229.png)

2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide" is a complex molecule that appears to be related to a class of compounds with potential biological activity. The presence of multiple aromatic rings, such as chlorophenyl and thiazolotriazol, suggests that this compound could have interesting chemical and physical properties, as well as possible interactions with biological systems.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, derivatives of N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide have been synthesized, and their structures confirmed by various spectroscopic methods including MS, IR, CHN, and 1H NMR spectral data . Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds shows that they can adopt a 'V' shape conformation with significant angles between aromatic planes, as seen in compounds with a 5-amino-1,3,4-thiadiazol-2-yl group . This suggests that the compound may also exhibit a non-planar structure, which could influence its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

While specific chemical reactions of the compound are not detailed in the provided papers, the presence of acetamide groups and halogenated aromatic rings in similar compounds indicates a potential for various chemical transformations. These could include nucleophilic substitution reactions due to the presence of chlorine atoms and the formation of hydrogen bonds due to the acetamide moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized in the literature. For example, the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows that molecules are linked via C-H...O interactions, forming chains in the crystal lattice . This indicates that the compound may also exhibit significant intermolecular interactions, which could affect its solubility, melting point, and other physical properties.

Scientific Research Applications

Crystal Structure Analysis

- The compound displays a specific orientation between its chlorophenyl and thiazole rings, forming molecular chains in its crystal structure. This characteristic could be significant in the study of molecular interactions and crystal engineering (Saravanan et al., 2016).

Anticancer Activity

- Compounds structurally related to this molecule have shown potential as anticancer agents. Their effectiveness against various cancer cell lines, including renal, leukemia, colon, breast cancer, and melanoma, highlights their significance in oncological research (Lesyk et al., 2007).

- Another study synthesized similar compounds, evaluating their anticancer activity against 60 cancer cell lines. Some derivatives demonstrated high selectivity for melanoma and breast cancer, offering potential avenues for targeted cancer therapies (Ostapiuk et al., 2015).

Green Chemistry and Synthesis

- A study focused on the eco-friendly synthesis of benzofuran substituted thiazolo[3,2-b][1,2,4]triazoles, a related compound, showcasing the importance of sustainable practices in chemical synthesis (Kumar & Sharma, 2017).

Antibacterial and Antifungal Activities

- Derivatives of this compound have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents (Ceylan et al., 2014).

- Another research synthesized thiazole derivatives and evaluated their antimicrobial activities against various Candida species and pathogenic bacteria, indicating their potential in combating drug-resistant pathogens (Turan-Zitouni et al., 2005).

Anti-inflammatory and Analgesic Properties

- Some derivatives have demonstrated promising anti-inflammatory and analgesic properties, which could be crucial in developing new non-steroidal anti-inflammatory drugs (Tozkoparan et al., 2004).

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N4OS/c21-15-5-1-13(2-6-15)11-18(27)23-10-9-17-12-28-20-24-19(25-26(17)20)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSVTFOPAFKZBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

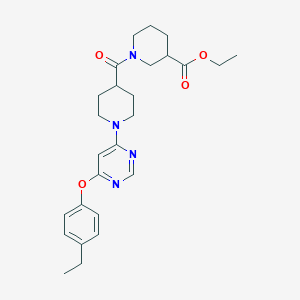

![2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine hydrochloride](/img/structure/B2508149.png)

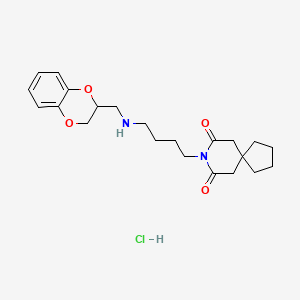

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2508151.png)

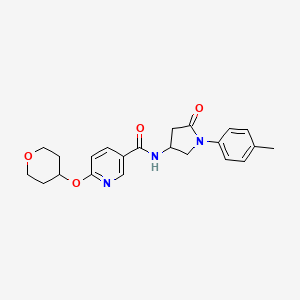

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2508158.png)

![7-Prop-2-enoyl-7-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2508159.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2508161.png)

![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B2508162.png)

![8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2508164.png)

![N-(tert-butyl)-2-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(3-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2508168.png)